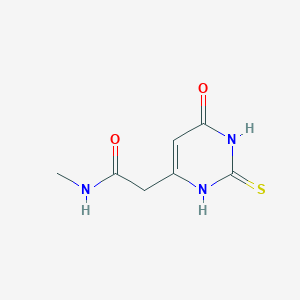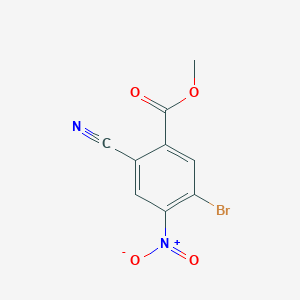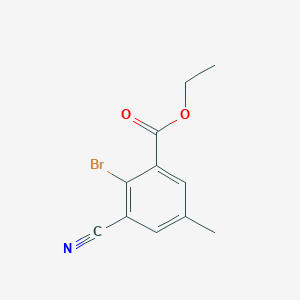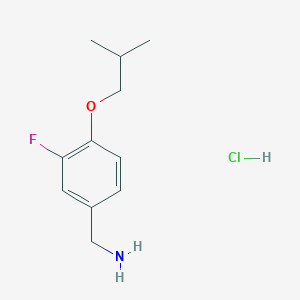
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
Overview
Description
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Molecular Docking and Synthesis Studies : Research has been conducted on the synthesis of derivatives related to 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl compounds, focusing on their molecular docking properties. One study synthesized compounds showing high affinity with CDK4 protein, suggesting potential applications in protein interaction studies and drug design (Holam, Santhoshkumar, & Killedar, 2022).
Synthetic Utility in Novel Compounds : Another study highlighted the use of similar compounds as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines), emphasizing their utility in synthesizing new chemical entities (Abd El-Fatah et al., 2017).
Antimicrobial Applications : Derivatives of 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl have been evaluated for their antimicrobial properties, providing insights into their potential use in developing new antimicrobial agents (Abdelghani et al., 2017).
Antitumor Agents : Research has also been conducted on the synthesis of thieno[2,3-d]pyrimidines, a class related to 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl, as inhibitors of thymidylate synthase and potential antitumor agents (Gangjee et al., 2004).
Anti-Inflammatory Applications : Some studies focus on the anti-inflammatory properties of derivatives, showing promise in this therapeutic area (Nikalje, Hirani, & Nawle, 2015).
Antioxidant Activity : There has been research into the antioxidant activity of certain derivatives, comparing their efficacy to known antioxidants (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
IUPAC Name |
N-methyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFXXZLURMQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)

![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)

![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)
![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)